molecular formula C11H19NO4 B349332 1-Boc-piperidine-3-carboxylic acid CAS No. 84358-12-3

1-Boc-piperidine-3-carboxylic acid

Cat. No.: B349332
CAS No.: 84358-12-3
M. Wt: 229.27g/mol
InChI Key: NXILIHONWRXHFA-UHFFFAOYSA-N
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Description

1-Boc-piperidine-3-carboxylic acid, also known as 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine. It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound is characterized by the presence of a piperidine ring with a carboxylic acid group at the third position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-piperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the protection of piperidine with a Boc group followed by carboxylation. The synthesis typically starts with the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-piperidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Boc-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

1-Boc-piperidine-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-piperidine-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic procedures. It can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-piperidine-3-carboxylic acid is unique due to the specific positioning of the carboxylic acid group at the third position and the presence of the Boc protecting group. This combination provides distinct reactivity and selectivity in synthetic applications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXILIHONWRXHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991708
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71381-75-4, 84358-12-3
Record name 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of nipecotic acid, 2.0 g (16.0 mmol) in 20 mL of THF and 20 mL of water was added 4.7 g (33.6 mmol) of potassium carbonate and 3.5 g (16.0 mmol) of Boc-anhydride. The resulting solution was stirred overnight at ambient temperature then concentrated to dryness. The residue was dissolved in water, washed with ether and acidified to pH=2 with 5N HCl. The acidic aqueous layer was extracted with 20% isopropanol/chloroform. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated to dryness to yield 3.2 g (86%) of the desired mixture of isomers as a white solid. MS (ion spray) 228.2 (M−1).
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20 mL
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4.7 g
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[Compound]
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Boc-anhydride
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3.5 g
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20 mL
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Yield
86%

Synthesis routes and methods II

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of piperidine-3-carboxylic acid (4.0 g, 30.39 mmol, 1.00 equiv, 98%) in EtOH (70 mL), tert-butoxycarbonyl (8.2 g, 36.86 mmol, 1.21 equiv, 98%) and K2CO3 (4.3 g, 30.54 mmol, 1.00 equiv, 98%). The resulting mixture was stirred overnight at room temperature overnight. Then, the mixture was diluted with water. The pH was adjusted to 3 with aqueous 10% HCl resulting in a precipitate. The mixture was then filtered to collect solids that were washed with water and dried in a vacuum oven under reduced pressure to afford 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid as white solid (8.7 g).
Quantity
4 g
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4.3 g
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reactant
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70 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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